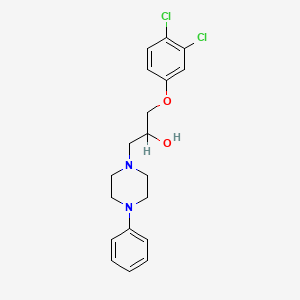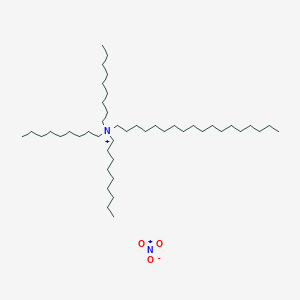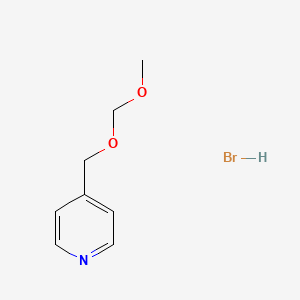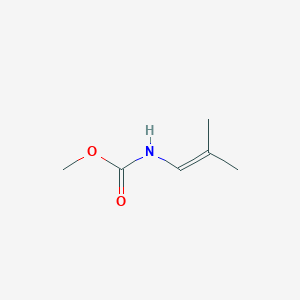
Methyl (2-methylprop-1-en-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2-methylprop-1-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a methyl (2-methylprop-1-en-1-yl) moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-methylprop-1-en-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of methyl carbamate with an appropriate alkene under specific conditions. For example, the reaction of methyl carbamate with 2-methylprop-1-en-1-ol in the presence of a catalyst can yield the desired product . The reaction conditions typically involve moderate temperatures and the use of solvents such as toluene.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. One such method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method allows for high-purity products through simple filtration.
化学反応の分析
Types of Reactions
Methyl (2-methylprop-1-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of carbamate derivatives .
科学的研究の応用
Methyl (2-methylprop-1-en-1-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of polymers, textiles, and other industrial materials
作用機序
The mechanism of action of methyl (2-methylprop-1-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by forming covalent bonds with their active sites, leading to the disruption of enzymatic activity . This mechanism is similar to that of other carbamates, which are known to inhibit cholinesterase enzymes.
類似化合物との比較
Similar Compounds
Similar compounds to methyl (2-methylprop-1-en-1-yl)carbamate include:
Methyl carbamate: A simpler carbamate with similar chemical properties.
Ethyl carbamate: Another carbamate with a slightly different alkyl group.
N-methyl carbamate: A derivative with an additional methyl group on the nitrogen atom.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
67151-70-6 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
methyl N-(2-methylprop-1-enyl)carbamate |
InChI |
InChI=1S/C6H11NO2/c1-5(2)4-7-6(8)9-3/h4H,1-3H3,(H,7,8) |
InChIキー |
RDNLSJXRIOXAAL-UHFFFAOYSA-N |
正規SMILES |
CC(=CNC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)


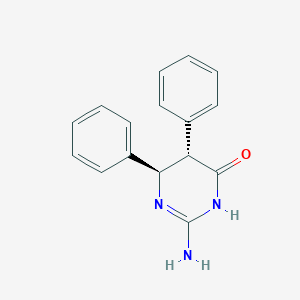
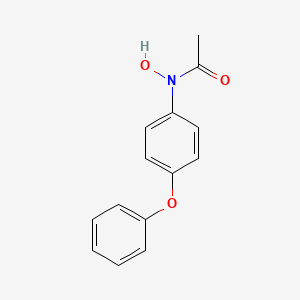
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
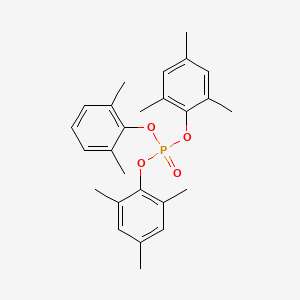
![N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14466247.png)
